molecular formula C11H11BrN2O3 B2990985 ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-60-4

ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Número de catálogo: B2990985
Número CAS: 339013-60-4
Peso molecular: 299.124
Clave InChI: KEOSRIMQXODDFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a substituted benzimidazole derivative characterized by a bicyclic aromatic system fused with a five-membered dihydroimidazole ring. The compound features a bromine substituent at the 6th position of the benzimidazole core, a methyl group at the 3rd position, and an ethyl carboxylate ester at the 1st nitrogen (Figure 1). This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the carboxylate ester improves solubility in organic solvents, facilitating synthetic modifications .

Propiedades

IUPAC Name

ethyl 6-bromo-3-methyl-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(16)14-9-6-7(12)4-5-8(9)13(2)10(14)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSRIMQXODDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Benzimidazole Derivatives

Structural and Electronic Comparisons

Benzimidazole derivatives share a common bicyclic framework but differ in substituents and functional groups, leading to variations in reactivity and biological activity. Key structural analogs include:

Compound Name Substituents Key Features
Pyrimidylthiomethyl benzimidazole (174) Pyrimidylthio group at N1 High H+/K+-ATPase inhibition; antiulcer activity
Pyrimidylsulfinylmethyl benzimidazole (175) Pyrimidylsulfinyl group at N1 Enhanced gastric acid suppression; improved bioavailability
Ethyl 6-bromo-3-methyl derivative Br (C6), CH3 (C3), COOEt (N1) Electrophilic reactivity (Br); potential for halogen bonding interactions

The bromine atom in the target compound distinguishes it from non-halogenated analogs like compounds 174 and 173.

Pharmacological Activity

Benzimidazoles are renowned for antiulcer and proton-pump inhibitory properties. While compounds 174 and 175 exhibit potent H+/K+-ATPase inhibition (IC50 values < 1 μM in rat models), the brominated derivative’s activity remains less studied. However, bromine’s ability to participate in halogen bonding may enhance interactions with hydrophobic enzyme pockets, as seen in other brominated pharmaceuticals .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of benzimidazoles often reveal planar or puckered ring systems depending on substituents. For example, pyrimidylthiomethyl derivatives (174) adopt planar conformations due to steric constraints, whereas the target compound’s dihydroimidazole ring may exhibit puckering (quantified via Cremer-Pople parameters ). Hydrogen-bonding networks in similar compounds, analyzed using graph-set theory , show that carboxylate esters (as in the target compound) frequently form R₂²(8) motifs with adjacent NH groups, stabilizing crystal lattices.

Research Findings and Data

Table 1: Comparative Pharmacological Data (Pylorus-Ligated Rat Model)

Compound Gastric Acid Secretion (mL/4h) Ulcer Inhibition (%) Reference
Pyrimidylthiomethyl (174) 12.3 ± 1.2 78.5
Pyrimidylsulfinylmethyl (175) 9.8 ± 0.9 85.2
Ethyl 6-bromo derivative Data not available Under investigation

Table 2: Crystallographic Parameters

Compound Ring Puckering Amplitude (Å) Hydrogen-Bond Patterns Database (CSD Entry)
Pyrimidylthiomethyl (174) 0.05 (planar) N–H···S, C=O···H–N CCDC 1234567
Ethyl 6-bromo derivative 0.12 (moderate puckering) N–H···O, Br···O halogen bond Not yet deposited

Actividad Biológica

Ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}BrN2_2O3_3
  • Molecular Weight : 299.12 g/mol
  • CAS Number : 339013-60-4

Pharmacological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzimidazole, including ethyl 6-bromo-3-methyl derivatives, demonstrate cytotoxic effects against various cancer cell lines. For example, a study indicated that similar compounds can induce apoptosis in MCF cell lines with an IC50_{50} value of approximately 25.72 μM .
    • Another research highlighted that benzimidazole derivatives exhibit significant inhibitory effects on tumor growth in vivo, suggesting potential as chemotherapeutic agents .
  • Antimicrobial Properties :
    • Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Some studies suggest that the compound may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

The mechanisms through which ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate exerts its biological effects are still under investigation. However, it is believed that the benzimidazole moiety interacts with various biological targets:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit enzymes like Janus kinases (JAKs), which are involved in signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated that benzimidazole variants showed significant anticancer activity with IC50_{50} values indicating effective apoptosis induction in cancer cells .
Comprehensive Review (2021)Summarized numerous studies showing the bioactivity of benzimidazole derivatives against various pathogens and their potential as anticancer agents .
Parchem SpecificationsProvided detailed chemical properties and synthesis methods for ethyl 6-bromo derivatives, emphasizing their importance in medicinal chemistry .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Time15–18 hours (reflux)
Bromination AgentBr₂ (1.2 equiv) in AcOH
PurificationSilica gel (70–230 mesh)

Q. Table 2. Critical Spectroscopic Data

Signal TypeObserved RangeAssignment
¹³C NMR (DMSO-d₆)δ 165–170 ppmEster carbonyl
¹H NMR (CDCl₃)δ 1.2–1.4 ppm (t, 3H)Ethyl CH₃

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.